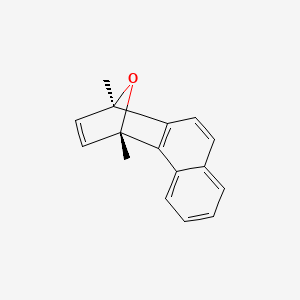
(1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene is a chiral organic compound with a unique structure that includes an epoxy group and a phenanthrene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenanthrene derivatives.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,4S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale epoxidation processes and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxy group to diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Diols.
Substitution: Various substituted phenanthrene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique properties can enhance the performance of these materials in various applications.
Mécanisme D'action
The mechanism of action of (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function. The phenanthrene backbone may interact with hydrophobic regions of proteins or membranes, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxycyclohexane
- (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxynaphthalene
- (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxybenzene
Uniqueness
Compared to similar compounds, (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene stands out due to its phenanthrene backbone, which provides additional rigidity and aromaticity. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
917871-89-7 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(1S,12R)-1,12-dimethyl-15-oxatetracyclo[10.2.1.02,11.03,8]pentadeca-2(11),3,5,7,9,13-hexaene |
InChI |
InChI=1S/C16H14O/c1-15-9-10-16(2,17-15)14-12-6-4-3-5-11(12)7-8-13(14)15/h3-10H,1-2H3/t15-,16+/m1/s1 |
Clé InChI |
XGUQEGQQPYVQIK-CVEARBPZSA-N |
SMILES isomérique |
C[C@]12C=C[C@](O1)(C3=C2C=CC4=CC=CC=C43)C |
SMILES canonique |
CC12C=CC(O1)(C3=C2C=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


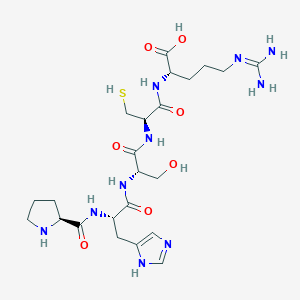
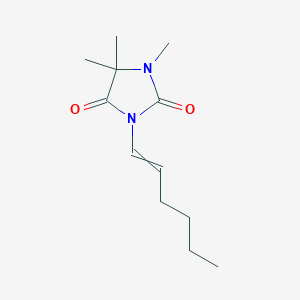

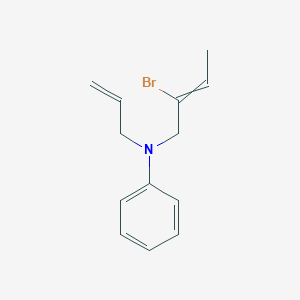

![2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12617092.png)
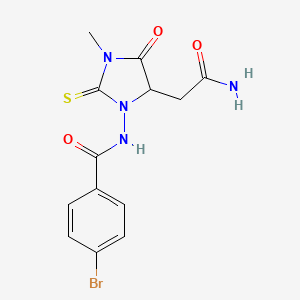
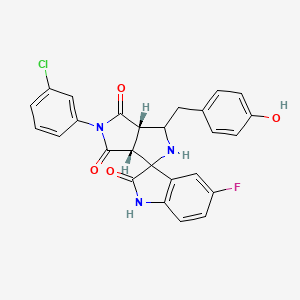
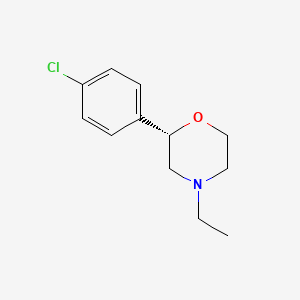
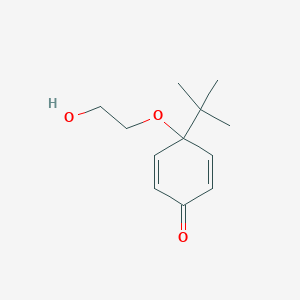

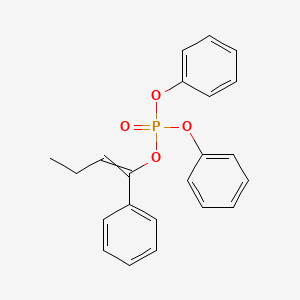
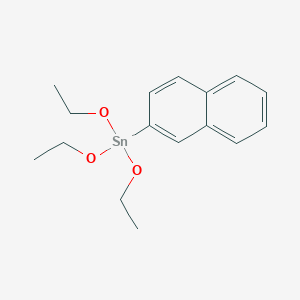
![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)
